1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride

Lipophilicity ADME Physicochemical Profiling

1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride (CAS 2250243-63-9) is a chiral, α‑methyl‑substituted phenethylamine derivative — the amphetamine congener of the 2C‑C series. The compound features a 2‑chloro‑6‑methoxy substitution pattern on the aromatic ring, a primary amine at the benzylic carbon, and is commercially supplied as the hydrochloride salt to enhance aqueous solubility and handling stability.

Molecular Formula C9H13Cl2NO
Molecular Weight 222.11 g/mol
Cat. No. B12083313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride
Molecular FormulaC9H13Cl2NO
Molecular Weight222.11 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC=C1Cl)OC)N.Cl
InChIInChI=1S/C9H12ClNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H
InChIKeyWCVLWQAUXRHIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-6-methoxyphenyl)ethan-1-amine Hydrochloride — Procurement-Relevant Compound Profile


1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride (CAS 2250243-63-9) is a chiral, α‑methyl‑substituted phenethylamine derivative — the amphetamine congener of the 2C‑C series. The compound features a 2‑chloro‑6‑methoxy substitution pattern on the aromatic ring, a primary amine at the benzylic carbon, and is commercially supplied as the hydrochloride salt to enhance aqueous solubility and handling stability . Its dual heteroatom substitution and α‑methyl chirality distinguish it from both unsubstituted amphetamine and the simpler phenethylamine 2C‑C, positioning it as a targeted scaffold for monoamine‑transporter structure–activity relationship (SAR) studies and forensic reference standard programs .

Why In‑Class Substitution of 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine Hydrochloride Introduces Uncontrolled Variability


Although the 2‑chloro‑6‑methoxyphenyl core is shared with the serotonergic phenethylamine 2C‑C, the α‑methyl branch in 1-(2-chloro-6-methoxyphenyl)ethan-1-amine converts the scaffold from a phenethylamine to an amphetamine backbone, fundamentally altering its basicity (pKa), lipophilicity (logP), and molecular recognition at monoamine transporters . Even within the amphetamine class, positional isomerism (e.g., 4‑chloro‑2‑methoxy vs. 2‑chloro‑6‑methoxy) yields divergent binding profiles at dopamine and serotonin transporters, making generic replacement scientifically untenable without side‑by‑side bioassay verification [1]. Likewise, the free‑base form exhibits a different pKa and salt‑formation potential than the hydrochloride salt, which directly impacts solubility, hygroscopicity, and long‑term storage stability in analytical reference material programs .

Quantitative Differentiation Evidence for 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine Hydrochloride


Lipophilicity: α-Methyl Substitution Lowers logP Relative to the 2C-C Phenethylamine Analog

The hydrochloride salt of 1-(2-chloro-6-methoxyphenyl)ethan-1-amine exhibits a predicted logP of 2.18, versus logP 1.76 for the phenethylamine analog 2C-C [1]. The 0.42 log-unit increase indicates that the α-methyl group adds measurable lipophilicity, which can influence passive membrane permeability and non‑specific protein binding relative to the des‑methyl phenethylamine comparator [1].

Lipophilicity ADME Physicochemical Profiling

Basicity: Free‑Base pKa Shift Versus 2C‑C

The predicted pKa of the conjugate acid of 1-(2-chloro-6-methoxyphenyl)ethan-1-amine is 8.59, compared with pKa 9.68 for 2C‑C [1]. The 1.09 pKa‑unit decrease indicates that the α‑methyl group reduces the basicity of the amine, altering the ionization equilibrium at physiological pH and potentially affecting salt‑formation stoichiometry during procurement.

Basicity Salt Formation Ionization State

Chiral Purity and Enantiomeric Availability

The (R)-enantiomer hydrochloride (CAS 2241594-56-7) is commercially available with a certified purity of ≥95% (HPLC) from specialty suppliers, whereas the racemic 2C‑C hydrochloride is typically supplied at ≥98% . For procurement of enantiopure material, the (S)-enantiomer is listed at 98% purity by Leyan, demonstrating that both enantiomers can be sourced with defined chiral integrity . This contrasts with 2C‑C, which is ordinarily supplied as the racemate.

Chiral Resolution Enantiomeric Purity Reference Standards

Molecular Weight and Salt‑Form Consistency for Quantitative Dosing

The hydrochloride salt of 1-(2-chloro-6-methoxyphenyl)ethan-1-amine has a molecular weight of 222.11 g·mol⁻¹ (C₉H₁₃Cl₂NO), compared with 222.11 g·mol⁻¹ for the isomeric 2-(2-chloro-6-methoxyphenyl)ethanamine hydrochloride . Despite identical molecular formula, the connectivity difference places the amine at the benzylic carbon in the target versus the β‑carbon in the isomer, resulting in distinct fragmentation patterns in GC‑MS and LC‑MS/MS spectra used for forensic identification.

Molecular Weight Salt Stoichiometry Analytical Reference

Targeted Application Scenarios for 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine Hydrochloride


Forensic and Toxicological Reference Standard Programs

The distinct GC‑MS and LC‑MS/MS fragmentation pattern of the α‑methyl‑substituted benzylic amine, coupled with the availability of enantiopure (R)‑ and (S)‑forms, makes the hydrochloride salt an ideal certified reference material for forensic laboratories distinguishing this amphetamine congener from the phenethylamine 2C‑C in seized drug analysis [1]. Procurement of the hydrochloride salt with documented purity and salt‑form consistency ensures accurate quantitative calibration .

Structure–Activity Relationship (SAR) Studies at Monoamine Transporters

The reduced pKa (8.59 vs. 9.68 for 2C‑C) and elevated logP (2.18 vs. 1.76) provide a differentiated physicochemical profile that can be correlated with altered substrate affinity at dopamine (DAT) and serotonin (SERT) transporters, enabling researchers to probe the influence of α‑methyl substitution on transporter kinetics using enantiopure material [1].

Chiral Probe Development for Neuropharmacology

With the (R)-enantiomer available at ≥95% and the (S)-enantiomer at 98%, researchers can directly compare the stereochemical preference of monoaminergic targets, generating data that cannot be obtained from the racemic 2C‑C comparator . This supports enantioselective binding studies relevant to amphetamine‑class neuropharmacology.

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